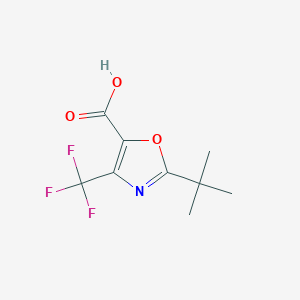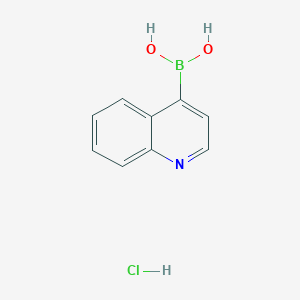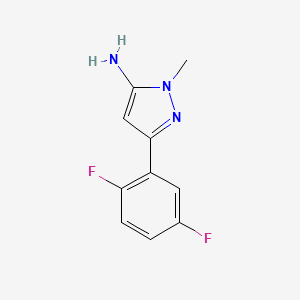
3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorphenyl)-1-methyl-1H-pyrazol-5-amin ist eine chemische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung ist durch das Vorhandensein von zwei Fluoratomen am Phenylring und einer Methylgruppe am Pyrazolring gekennzeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2,5-Difluorphenyl)-1-methyl-1H-pyrazol-5-amin beinhaltet typischerweise die Reaktion von 2,5-Difluorbenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung eines geeigneten Reagenzes, wie z. B. Phosphorylchlorids, cyclisiert, um das gewünschte Pyrazolderivat zu erhalten . Die Reaktionsbedingungen beinhalten häufig das Rückflusskochen des Reaktionsgemisches in einem geeigneten Lösungsmittel, wie z. B. Ethanol oder Dimethylformamid, für mehrere Stunden, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyrazole derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2,5-Difluorphenyl)-1-methyl-1H-pyrazol-5-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Fluoratome am Phenylring können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyrazol-Oxiden.
Reduktion: Bildung von reduzierten Pyrazol-Derivaten.
Substitution: Bildung von substituierten Pyrazol-Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorphenyl)-1-methyl-1H-pyrazol-5-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor und seiner Wechselwirkungen mit biologischen Makromolekülen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von 3-(2,5-Difluorphenyl)-1-methyl-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. So wurde gezeigt, dass es Apoptose in Krebszellen induziert, indem es Caspase-3 aktiviert und Poly(ADP-Ribose) Polymerase (PARP) spaltet . Dies deutet darauf hin, dass die Verbindung ihre Wirkungen durch die Modulation apoptotischer Pfade und die Hemmung wichtiger Enzyme ausübt, die an der Zellüberlebens beteiligt sind.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving poly (ADP-ribose) polymerase (PARP) . This suggests that the compound may exert its effects through the modulation of apoptotic pathways and inhibition of key enzymes involved in cell survival.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2,5-Difluorphenyl)-3-(2,4-Dimethoxyphenyl)-2-propen-1-on
- 1-(3,5-Difluorphenyl)-3-(2,5-Dimethoxyphenyl)-2-propen-1-on
Einzigartigkeit
3-(2,5-Difluorphenyl)-1-methyl-1H-pyrazol-5-amin ist aufgrund seines spezifischen Substitutionsschemas am Phenylring und dem Vorhandensein einer Methylgruppe am Pyrazolring einzigartig. Diese einzigartige Struktur verleiht im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und biologische Aktivitäten. So kann das Vorhandensein von Fluoratomen die Lipophilie und metabolische Stabilität der Verbindung verbessern, wodurch sie zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung wird .
Eigenschaften
Molekularformel |
C10H9F2N3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
5-(2,5-difluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3 |
InChI-Schlüssel |
MAORPMSATSLABR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)

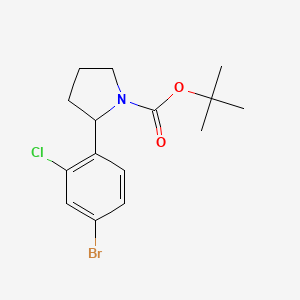
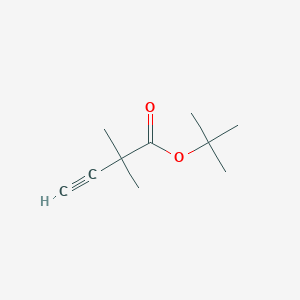

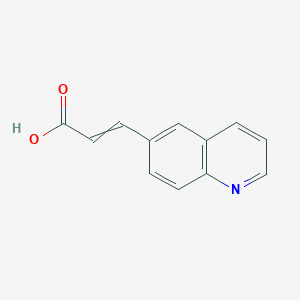

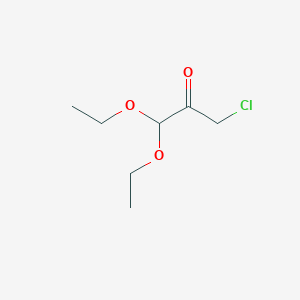

![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)
